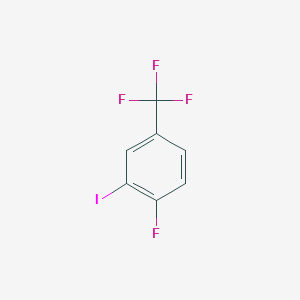

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Descripción

Significance of Fluorine and Iodine Substituents in Aromatic Frameworks for Chemical Research

The incorporation of fluorine and iodine atoms into aromatic frameworks has profound effects on the molecule's characteristics. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring. numberanalytics.comresearchgate.net This can lead to increased thermal stability and resistance to oxidative degradation. numberanalytics.com The presence of fluorine can also influence the reactivity of the aromatic ring, often making it more susceptible to nucleophilic aromatic substitution reactions. numberanalytics.com In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability and bioavailability of drug candidates. nih.gov

Iodine, in contrast, is the least electronegative of the common halogens. Its larger atomic size and the polarizability of its C-I bond make it an excellent leaving group in various chemical reactions. acs.org Iodoarenes are highly versatile intermediates in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. acs.org The iodination of aromatic compounds is a key step in the synthesis of many complex organic molecules. manac-inc.co.jpjove.com

Overview of Benzene (B151609) Derivatives with Trifluoromethyl Moieties in Contemporary Organic and Materials Chemistry

The trifluoromethyl group (-CF3) is a key functional group in modern organic and materials chemistry due to its unique combination of properties. mdpi.comacs.org It is a strong electron-withdrawing group, which can significantly impact the electronic properties of the benzene ring to which it is attached. mdpi.com This property is often exploited in the design of pharmaceuticals and agrochemicals to modulate their biological activity. acs.orgwikipedia.org

In materials science, the incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and specific electronic properties of polymers and other organic materials. researchgate.netrsc.org For instance, trifluoromethylated benzene derivatives are used as building blocks for liquid crystals and advanced polymers with desirable optical and electronic characteristics. nih.govrsc.org The synthesis of trifluoromethylated aromatic compounds is an active area of research, with various methods being developed for the efficient introduction of the -CF3 group onto aromatic rings. researchgate.netnih.gov

Due to the limited direct research on 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, some properties are inferred from closely related compounds. Below is a comparative table of physical properties for similar molecules.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | C7H3ClF3I | 306.45 | Not available | Not available |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | C8H3F6I | 340.00 | 59-61 (at 10 mmHg) | 1.919 |

| 4-Iodobenzotrifluoride | C7H4F3I | 272.01 | 185-186 (at 745 mmHg) | 1.851 |

| 1-Fluoro-2-(trifluoromethyl)benzene | C7H4F4 | 164.10 | Not available | Not available |

The reactivity of this compound can be predicted based on its functional groups. The iodine atom is expected to be the primary site for cross-coupling reactions, while the fluorine atom and the trifluoromethyl group will influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution. The synthesis of such a molecule would likely involve the iodination of a fluorinated trifluoromethylbenzene precursor or the fluorination/trifluoromethylation of an iodinated benzene derivative. acs.orgrsc.orgresearchgate.netresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQVPSCXXERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673780 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110192-48-8 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2 Iodo 4 Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene are dictated by the interplay of the substituents' abilities to activate the aromatic ring towards nucleophilic attack and to function as leaving groups.

In the context of SNAr reactions, the facility of the leaving group's departure is a crucial factor. Generally, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is correlated with their bond strength to the aromatic carbon. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. youtube.com The departure of the leaving group occurs in a subsequent, faster step. stackexchange.com

While iodide is an excellent leaving group, its larger atomic size can introduce steric hindrance that may influence the approach of the nucleophile. researchgate.net In some instances of nucleophilic aromatic substitution, the high polarizability of the iodine atom can offer additional stabilization to the transition state. researchgate.net The specific reaction conditions and the nature of the nucleophile ultimately determine whether the iodine atom is the preferred leaving group over the fluorine atom in this compound.

The fluorine and trifluoromethyl groups play a pivotal role in activating the aromatic ring of this compound towards nucleophilic attack. Both are strong electron-withdrawing groups, which function to decrease the electron density of the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. libretexts.org

The trifluoromethyl group, with its powerful inductive effect, significantly enhances the electrophilicity of the aromatic ring. nih.gov The fluorine atom also contributes to this activation through its strong inductive effect. stackexchange.com This is a key factor in SNAr reactions, as the rate-determining step is the formation of the negatively charged Meisenheimer complex. youtube.com The electron-withdrawing substituents stabilize this intermediate by delocalizing the negative charge. libretexts.org

Interestingly, in many SNAr reactions, fluorine is a better leaving group than other halogens. reddit.com This is attributed to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. stackexchange.com Therefore, in reactions involving this compound, there can be a competition between the displacement of the iodine and fluorine atoms, depending on the reaction conditions and the nucleophile.

The regioselectivity of nucleophilic attack is also directed by these activating groups. Nucleophiles will preferentially attack the carbon atoms bearing the leaving groups that are ortho or para to the strong electron-withdrawing groups, as this allows for optimal resonance stabilization of the Meisenheimer complex. libretexts.org In this compound, both the fluorine and iodine atoms are in positions activated by the trifluoromethyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the presence of three deactivating groups. libretexts.org The fluorine, iodine, and trifluoromethyl groups all withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

The trifluoromethyl group is a strong deactivating group and a meta-director. The fluorine and iodine atoms are also deactivating but are ortho, para-directors. When multiple substituents are present, their directing effects must be considered collectively. In this case, the powerful deactivating nature of all three substituents makes electrophilic substitution challenging, often requiring harsh reaction conditions. If a reaction were to occur, the position of electrophilic attack would be determined by a combination of the directing effects of the existing substituents, with the ortho, para-directing influence of the halogens competing with the meta-directing influence of the trifluoromethyl group.

Organometallic Cross-Coupling Chemistry

This compound is a valuable substrate in organometallic cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom provides a reactive site for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely used to form new C-C bonds. In these reactions, the carbon-iodine bond of this compound is the typical site of reactivity. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The fluorine and trifluoromethyl groups can influence the efficiency of these reactions. The electron-withdrawing nature of these groups can facilitate the oxidative addition step. Research has shown that palladium catalysts can be effective for the cross-coupling of various organometallic reagents with fluorinated aryl halides. acs.orgmdpi.com For instance, palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides has been demonstrated as a viable synthetic route. acs.org

| Reaction Type | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh3)4 | Aryl-Aryl/Alkenyl |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | Aryl-alkyne |

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. Nickel-catalyzed reactions of this compound can also proceed via the activation of the C-I bond. rsc.org

Mechanistic investigations into nickel-catalyzed cross-couplings have revealed pathways that can differ from those of palladium. For instance, nickel catalysts have been shown to be effective in the cross-coupling of fluorinated alkyl halides with alkylzinc reagents. nih.govnih.gov Some studies suggest that nickel-mediated trifluoromethylation may proceed through intermediates other than the typical Ni(II)-aryl species, potentially involving unique reductive elimination pathways. researchgate.net

Furthermore, nickel catalysis has been explored for the activation of the typically less reactive C-F bond. beilstein-journals.org While the C-I bond is the more likely site of reaction for this compound in standard cross-coupling conditions, the potential for C-F bond activation under specific nickel-catalyzed conditions presents an interesting area of research. Mechanistic studies involving nickel have pointed towards the formation of nickelacyclopropane intermediates in the activation of C-F bonds in certain fluorinated aromatic compounds. beilstein-journals.org

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | Higher | Lower |

| Reactivity | Well-established for a wide range of substrates | Can exhibit unique reactivity, including C-F bond activation |

| Mechanistic Pathways | Generally well-understood catalytic cycle | Can involve different intermediates and reductive elimination pathways researchgate.net |

Nickel-Catalyzed Reactions and Mechanistic Investigations

Oxidative Addition Mechanisms: Electron Transfer vs. Halogen Abstraction

The oxidative addition of aryl halides to transition metal complexes is a fundamental step in many catalytic cross-coupling reactions. For this compound, the mechanism of this process can be complex, potentially proceeding through either an electron transfer or a halogen abstraction pathway. The preferred mechanism is influenced by several factors, including the nature of the metal catalyst, the ligands, and the reaction conditions.

In the context of palladium-catalyzed reactions, the oxidative addition of aryl iodides is a critical step. Mechanistic studies on related aryl halides suggest that the process is not always straightforward. For instance, the oxidative addition of iodoarenes to Pd(0) complexes can, in some cases, involve a cooperative mechanism with two palladium centers, particularly with electron-rich or weakly electron-poor iodoarenes. researchgate.net However, for an electron-poor substrate like this compound, a more direct oxidative addition pathway is generally anticipated.

A key mechanistic question is whether the reaction proceeds via a concerted three-center transition state, a more stepwise process involving a single-electron transfer (SET) to form a radical anion, or a halogen atom abstraction. While direct evidence for this compound is limited in the reviewed literature, broader studies on aryl halides provide insights. For palladium catalysts, a concerted mechanism is often favored for the oxidative addition to aryl halides. nih.gov However, the presence of the strongly electron-withdrawing trifluoromethyl group could lower the reduction potential of the molecule, making an electron transfer pathway more plausible under certain conditions.

In contrast, reactions mediated by other transition metals, such as copper, often exhibit different mechanistic behavior. Copper-mediated trifluoromethylation reactions of aryl iodides, for example, can proceed through pathways involving the formation of organocopper intermediates. beilstein-journals.org The initial interaction could involve coordination of the iodine atom to the copper center, followed by subsequent steps that may have radical character.

Radical Reactions and Associated Mechanisms

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for aryl radical generation. These radicals can participate in a variety of transformations, including addition to unsaturated systems and atom transfer reactions.

The generation of the 4-fluoro-3-(trifluoromethyl)phenyl radical can be initiated by photolysis, radical initiators, or through single-electron transfer (SET) from a suitable donor. Once formed, this electrophilic aryl radical can engage in subsequent reactions. For instance, in the context of multicomponent reactions, an aryl radical can undergo a rapid halogen atom transfer (XAT) with an alkyl iodide to generate an alkyl radical. acs.orgacs.org

Copper-mediated reactions involving fluoroalkyl iodides have been shown to proceed through radical pathways. For example, the trifluoromethylation of alkyl radicals can be achieved using a copper-CF3 complex, where the key step is the transfer of a trifluoromethyl group from a Cu(II)-CF3 species to the alkyl radical. acs.org While this example involves the formation of a C(sp3)-CF3 bond, it highlights the propensity of copper to mediate radical processes involving fluorinated species.

The table below summarizes some general observations from related radical reactions, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Initiator/Mediator | Key Intermediates | Mechanistic Notes |

| Trifluoromethylation | Et3SiH / K2S2O8 / Cu(I) | Alkyl radical, Cu(II)-CF3 | Silyl radical initiates alkyl radical formation, followed by CF3 transfer from copper. acs.org |

| Multicomponent Reaction | Aryldiazonium salt | Aryl radical, Alkyl radical | Aryl radical acts as a halogen atom transfer agent. acs.orgacs.org |

| Copper-Mediated Fluoroalkylation | Copper powder | Organocopper species, Radicals | Can lead to a mixture of cross-coupling, cyclization, and homocoupling products, suggesting complex radical and/or organometallic pathways. cas.cn |

Chemo-, Regio-, and Stereoselectivity in Organic Transformations

The presence of multiple reactive sites and functional groups in this compound raises important questions of selectivity in its chemical transformations. The C-I bond is the most reactive site for cross-coupling reactions, while the C-F and C-H bonds are generally less reactive under typical cross-coupling conditions.

Chemoselectivity: In transition metal-catalyzed cross-coupling reactions, the oxidative addition preferentially occurs at the C-I bond over the C-F and C-H bonds. This high chemoselectivity is a cornerstone of its utility in synthesis, allowing for the selective functionalization of the iodine-bearing carbon. For instance, in palladium-catalyzed trifluoromethylation reactions of aryl halides, aryl iodides are generally more reactive than aryl chlorides. nih.gov

Regioselectivity: In reactions where C-H activation is possible, the directing effects of the substituents come into play. The fluorine atom can act as a directing group in some C-H functionalization reactions, although this is less common for the relatively inert C-F bond itself. The electronic and steric environment around the aromatic ring, dictated by the fluorine, iodine, and trifluoromethyl groups, will influence the regioselectivity of reactions such as electrophilic aromatic substitution or directed C-H activation.

Stereoselectivity: For reactions that generate a new stereocenter, the existing functionalities on the aromatic ring can influence the stereochemical outcome. In Suzuki-Miyaura cross-coupling reactions of related β-enamido triflates, the stereoselectivity (retention or inversion of configuration) was found to be dependent on the palladium catalyst and ligands used. d-nb.info While this example does not directly involve this compound, it illustrates the principle that the choice of catalyst system is crucial in controlling stereoselectivity in reactions of complex fluorinated molecules.

The following table provides a hypothetical overview of expected selectivity in common cross-coupling reactions involving this compound, based on general principles and findings from related systems.

| Reaction Type | Catalyst System | Expected Selectivity | Rationale |

| Suzuki-Miyaura Coupling | Pd(0) / Ligand | High chemoselectivity for C-I bond | The C-I bond is significantly more reactive towards oxidative addition than C-F or C-H bonds. |

| Sonogashira Coupling | Pd(0) / Cu(I) | High chemoselectivity for C-I bond | Similar to Suzuki coupling, the C-I bond is the primary site of reaction. |

| Heck Reaction | Pd(0) / Base | High chemoselectivity for C-I bond | The mechanism proceeds via oxidative addition at the most reactive C-X bond. |

Advanced Spectroscopic and Computational Characterization in Research

Elucidation of Reaction Intermediates and Transition States

Direct experimental studies detailing the reaction intermediates and transition states of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene are not extensively documented in publicly available literature. However, insights can be drawn from research on analogous compounds. For instance, in reactions involving nucleophilic aromatic substitution, the presence of both a fluorine and an iodine atom on the benzene (B151609) ring suggests complex reaction pathways. The fluorine atom, being highly electronegative, typically acts as a good leaving group in such reactions, proceeding through a Meisenheimer intermediate. Conversely, the iodine atom's high polarizability and weaker C-I bond can also facilitate substitution, potentially through different mechanisms, including those involving radical intermediates.

In the context of transition-metal-catalyzed cross-coupling reactions, where iodoarenes are common substrates, the initial step often involves the oxidative addition of the carbon-iodine bond to a low-valent metal center. This process would lead to a transition state and subsequently a palladium(II)-aryl intermediate, for example. The electronic effects of the fluorine and trifluoromethyl groups, both being electron-withdrawing, would significantly influence the stability and reactivity of these intermediates and the energy of the transition states.

Mechanistic Pathway Determination Using Advanced Analytical Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups would lead to a general downfield shift of these signals. The proton adjacent to the iodine atom would likely be the most deshielded. Spin-spin coupling between the protons and with the fluorine atom would result in complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the aromatic carbons. The carbons directly bonded to the fluorine, iodine, and trifluoromethyl groups would exhibit characteristic chemical shifts and coupling constants. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant, while the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is anticipated to show two signals. One signal would correspond to the fluorine atom directly attached to the benzene ring, and the other, more intense signal, would be from the trifluoromethyl group. The chemical shifts of these signals are indicative of the electronic environment of the fluorine nuclei.

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | d, dd, d | J(H,H) = 7-9, J(H,F) = 2-5 |

| ¹³C | 110 - 140 | s, d, q | J(C,F) ≈ 250, J(C,F) ≈ 30 |

| ¹⁹F | -110 to -120 (Ar-F), -60 to -70 (CF₃) | m, s | - |

Utilization of Gas Chromatography-Mass Spectrometry (GC/MS) in Pyrolysis Product Analysis

Specific studies on the pyrolysis of this compound are not found in the current body of scientific literature. However, the application of pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a well-established technique for the analysis of the thermal decomposition products of halogenated organic compounds.

In a hypothetical Py-GC/MS analysis, this compound would be subjected to high temperatures in an inert atmosphere. The high energy would lead to the fragmentation of the molecule. The likely primary fragmentation pathways would involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and the carbon-fluorine bonds. This would result in the formation of various smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry. Potential pyrolysis products could include fluorinated benzenes, iodinated benzenes, trifluoromethyl-substituted benzenes, and smaller hydrocarbon fragments. The fragmentation pattern observed in the mass spectrum would provide valuable information for elucidating the structure of the parent molecule and its thermal decomposition pathways.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Although specific DFT studies on this compound are not published, DFT is a powerful tool for investigating the electronic structure and reactivity of such molecules. A DFT study would typically involve optimizing the molecular geometry to find the most stable conformation.

From the optimized geometry, various electronic properties can be calculated. The distribution of electron density and the molecular electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated to determine the electronic band gap, which is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can also be used to predict NMR chemical shifts, which can be compared with experimental data for structural validation.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and to explore reaction pathways. While no specific MD simulations for this compound have been reported, this technique could be applied to understand its reactive processes.

For instance, MD simulations could be used to model the interaction of this compound with a reactant molecule in a solvent environment. By simulating the trajectories of the atoms over time, it is possible to observe the formation and breaking of chemical bonds and to identify the sequence of events that constitute a chemical reaction. This can help in elucidating complex reaction mechanisms, identifying short-lived intermediates, and calculating the free energy barriers associated with different reaction pathways. Such simulations would provide a dynamic picture of the chemical processes that is complementary to the static picture provided by DFT calculations.

Applications in Specialized Chemical Synthesis and Materials Science

Building Block in Organic Synthesis of Complex Molecular Architectures

In the realm of organic synthesis, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is prized as an intermediate for constructing intricate molecular frameworks. nbinno.com The distinct electronic nature and steric environment of its substituents allow for selective chemical transformations, making it a reliable component in multi-step synthetic pathways.

The compound is an effective precursor for a wide array of substituted benzene (B151609) derivatives. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups at the 2-position of the benzene ring. Chemists can leverage this feature to synthesize complex derivatives that would be difficult to prepare through other methods. google.com The trifluoromethyl group, being a strong electron-withdrawing group, and the fluorine atom further influence the reactivity and regioselectivity of these transformations.

Table 1: Reactivity in Cross-Coupling Reactions

| Reaction Type | Reacting Partner | Resulting Bond | Typical Catalyst |

| Suzuki Coupling | Boronic Acids/Esters | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Palladium/Copper |

| Heck Coupling | Alkenes | C-C (sp2) | Palladium |

| Buchwald-Hartwig | Amines/Amides | C-N | Palladium |

| Stille Coupling | Organostannanes | C-C | Palladium |

The synthesis of fluorinated biaryls is a critical area of research, as these structures are common motifs in pharmaceuticals and advanced materials. This compound is an ideal starting material for creating such compounds. Through reactions like the Suzuki or Negishi cross-coupling, the iodine atom can be replaced by a wide range of aryl or heteroaryl groups. rsc.org This provides a direct and efficient route to asymmetrically substituted biaryls containing the valuable 4-(trifluoromethyl)-2-fluorophenyl moiety. The presence of these fluorine-containing groups in the final biaryl structure can enhance therapeutic efficacy and improve pharmacokinetic properties. researchgate.netrsc.org

Role in Medicinal Chemistry and Drug Discovery Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.gov Organofluorine compounds often exhibit improved metabolic stability, increased lipophilicity, and better binding affinity to biological targets. beilstein-journals.orgnih.gov this compound provides a ready-made scaffold containing these beneficial fluorine moieties for incorporation into potential new drugs. researchgate.net

This compound serves as a key intermediate in the synthesis of novel, bioactive molecules. researchgate.net The trifluoromethyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance a compound's ability to cross cell membranes. nih.gov Researchers utilize this building block to systematically introduce the 2-fluoro-4-(trifluoromethyl)phenyl group into various molecular backbones, leading to the development of new chemical entities for therapeutic evaluation. researchgate.net This strategic incorporation has been instrumental in the development of compounds targeting a range of diseases.

While this compound is not itself the active agent, it is a crucial precursor for creating compounds whose biological activities are then studied in detail. beilstein-journals.org Once a novel bioactive compound is synthesized using this building block, researchers can investigate its mechanism of action and how it interacts with biochemical pathways. The specific fluorine substitution pattern can influence how the molecule binds to enzymes or receptors, and understanding these interactions is fundamental to the drug development process. The synthesis of derivatives from this precursor allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications affect biological function.

Contributions to Agrochemical Research and Development

Similar to its role in pharmaceuticals, the trifluoromethyl group is a highly valued substituent in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. beilstein-journals.org This group can significantly increase the biological potency and environmental persistence of a pesticide. This compound is therefore a relevant intermediate in the synthesis pathways of new agrochemical candidates. nbinno.com Its use allows for the creation of complex molecules with tailored properties for crop protection, contributing to the development of more effective and selective agricultural products.

Applications in Advanced Materials Science

The presence of both a highly reactive iodine atom, ideal for cross-coupling reactions, and the electron-withdrawing fluorine and trifluoromethyl groups, which impart desirable physicochemical properties, positions this compound as a valuable building block for advanced materials. These materials are sought after for their potential use in electronics, aerospace, and biomedical fields due to their enhanced thermal stability, chemical resistance, and unique surface properties.

Fluorinated polymers and oligomers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and low surface energy. sciengine.com The incorporation of fluorine-containing monomers is a key strategy in the synthesis of these high-performance materials. nih.gov

While specific examples of the polymerization of this compound are not extensively detailed in publicly available literature, its structure lends itself to several polymerization strategies. The iodine atom can be utilized in various coupling reactions, such as Suzuki or Sonogashira coupling, to form the backbone of conjugated polymers. These reactions are foundational in the synthesis of polymers for electronic applications. nbinno.com

The general approach for creating such polymers involves the reaction of a di-iodinated monomer with a suitable di-functionalized comonomer. Although this compound is a mono-iodo compound, it could be used to synthesize precursor molecules with multiple reactive sites or as an end-capping agent to control the molecular weight and enhance the properties of existing polymers. The trifluoromethyl and fluoro groups would be expected to enhance the solubility of the resulting polymers in organic solvents, a crucial aspect for their processability into thin films and other forms for material applications.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Reactive Site | Potential Comonomer | Resulting Polymer Type |

| Suzuki Coupling | C-I bond | Aromatic diboronic acids/esters | Poly(arylene)s |

| Sonogashira Coupling | C-I bond | Di-alkynes | Poly(arylene ethynylene)s |

| Stille Coupling | C-I bond | Organotin reagents | Poly(arylene)s |

This table is illustrative of the potential synthetic routes based on the known reactivity of aryl iodides.

The synthesis of functional materials, particularly for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs), often relies on building blocks that contain fluorinated aromatic rings. iodobenzene.ltd The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for the performance of OLED devices.

This compound can serve as a key intermediate in the multi-step synthesis of complex organic molecules designed for these applications. nbinno.com The reactive iodine atom allows for the attachment of this fluorinated moiety to larger conjugated systems through well-established cross-coupling reactions. The resulting materials would benefit from the properties imparted by the fluorine and trifluoromethyl groups, such as improved thermal stability and resistance to degradation.

In the field of liquid crystals, the incorporation of fluorine atoms is a widely used strategy to tune the material's dielectric anisotropy and viscosity. google.com While direct use of this compound in liquid crystal mixtures is not documented, it represents a valuable precursor for the synthesis of more complex, fluorinated mesogens that could exhibit desirable liquid crystalline phases and electro-optical properties.

Table 2: Key Properties Conferred by Fluorine Moieties in Functional Materials

| Property | Influence of Fluorine/Trifluoromethyl Groups |

| Thermal Stability | Enhanced due to the high strength of the C-F bond. |

| Chemical Resistance | Increased inertness towards various chemical agents. |

| Solubility | Often improved in organic solvents, aiding in material processing. |

| Electronic Properties | Modification of HOMO/LUMO levels, impacting charge injection and transport. |

| Surface Properties | Lowered surface energy, leading to hydrophobic and oleophobic characteristics. |

Emerging Research Trends and Future Perspectives for 1 Fluoro 2 Iodo 4 Trifluoromethyl Benzene Chemistry

Development of Sustainable Synthetic Methodologies

The increasing emphasis on green chemistry is steering the synthesis of complex molecules like 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene towards more sustainable practices. Future research is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. One promising trend is the adoption of liquid-phase halogen exchange reactions under catalytic conditions. mdpi.com Methodologies employing reagents like potassium fluoride (B91410) (KF) in conjunction with phase-transfer catalysts, such as crown ethers, are being explored to improve efficiency and reduce the environmental impact of fluorination and iodination steps. mdpi.com

Process optimization is another key aspect of sustainable synthesis. This involves fine-tuning reaction parameters to maximize yield and purity while minimizing side reactions. Future developments will likely focus on flow chemistry processes, which can offer superior control over reaction conditions, enhance safety, and allow for easier scale-up compared to traditional batch methods. The goal is to develop protocols that are not only high-yielding but also economically and environmentally viable for industrial-scale production. mdpi.com

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of phase-transfer or metal catalysts to lower activation energy. | Reduces energy consumption and improves reaction selectivity. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Minimizes chemical waste. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives (e.g., ionic liquids, supercritical fluids). | Reduces environmental pollution and improves worker safety. |

| Process Intensification | Employing continuous flow reactors instead of batch processing. | Enhances safety, improves heat and mass transfer, and allows for easier automation. |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The iodine atom in this compound serves as a highly versatile handle for a wide range of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. Research is continuously advancing the development of novel catalytic systems to enhance the efficiency and scope of these transformations. Palladium- and copper-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are routinely used to form new carbon-carbon and carbon-heteroatom bonds at the iodine position. Future trends point towards the use of more robust and efficient catalysts, including those based on N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands, which can operate under milder conditions and with lower catalyst loadings.

A particularly exciting frontier is the use of hypervalent iodine catalysis. nih.gov Systems that generate hypervalent Ar-I(III)F2 intermediates in situ are being explored for oxidative functionalization reactions. nih.gov This approach could enable novel transformations directly on the aromatic ring or facilitate unique cyclization reactions, expanding the synthetic utility of this compound beyond traditional cross-coupling. nih.gov Furthermore, photoredox catalysis offers a powerful, light-driven method for generating aryl radicals from aryl iodides, which can then participate in a variety of bond-forming reactions under exceptionally mild conditions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Ullmann Condensation | Alcohol/Amine | C-O/C-N | Copper |

Expansion into Advanced Material Applications

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive building block for advanced materials. chemimpex.com The strong electron-withdrawing nature of the CF3 group and the electronegativity of the fluorine atom can be harnessed to tune the optical and electronic properties of polymers, liquid crystals, and organic semiconductors.

In material science, this compound can be used as a monomer or an intermediate in the synthesis of fluorinated polymers. chemimpex.com Such polymers often exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and high-performance coatings. The iodine atom provides a convenient site for polymerization reactions or for post-polymerization modification. Future research will likely explore the incorporation of this moiety into conjugated polymer backbones for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over energy levels is crucial for device performance.

Further Exploration of Biological and Pharmaceutical Relevance in Drug Design

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net Fluorine and trifluoromethyl groups can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. nih.govresearchgate.net this compound is a prime example of a versatile intermediate that allows for the systematic exploration of chemical space in drug discovery programs. nbinno.com

Its trifunctional nature allows for the creation of diverse molecular libraries. The iodine can be replaced through cross-coupling to introduce various substituents, while the fluorine and trifluoromethyl groups serve to fine-tune the molecule's electronic and steric properties. This compound can be considered a bioisosteric replacement for other substituted phenyl rings, offering a unique three-dimensional shape and electronic signature that can lead to improved target selectivity and potency. acs.org The growing number of FDA-approved fluorinated drugs underscores the importance of such building blocks in developing next-generation therapeutics. nih.gov Future work will undoubtedly see this compound used to construct novel scaffolds for targeting a wide range of diseases, from cancer to neurodegenerative disorders. researchgate.netnih.gov

| Drug Name | Active Ingredient | Therapeutic Use | Fluorinated Moiety |

|---|---|---|---|

| Lumakras™ | Sotorasib | Non-small cell lung cancer | Monofluoro-phenyl group nih.gov |

| Verquvo™ | Vericiguat | Chronic heart failure | Monofluoro-phenyl group nih.gov |

| Tavneos™ | Avacopan | ANCA-associated vasculitis | Mono-fluoro and tri-fluorinated phenyl moiety nih.gov |

| Cabenuva™ | Cabotegravir | HIV treatment | Difluoro-phenyl group nih.gov |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-fluoro-2-iodo-4-(trifluoromethyl)benzene?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group transformations. A plausible route starts with a pre-functionalized benzene ring containing a trifluoromethyl group. For example:

Electrophilic Iodination : Introduce iodine at the ortho position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

Fluorination : Replace a nitro or chlorine group at the para position via nucleophilic aromatic substitution (NAS) using KF or CsF under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensure purity. Validate intermediates using NMR and LC-MS .

Advanced: How do steric and electronic effects of the trifluoromethyl and iodo substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta positions. However, the bulky iodine atom at the ortho position creates steric hindrance, limiting accessibility for coupling reagents. For Suzuki-Miyaura reactions:

- Use Pd(PPh₃)₄ or XPhos as catalysts to mitigate steric effects.

- Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to balance electronic deactivation and steric constraints .

- Monitor reaction progress via TLC and NMR to detect coupling intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Identify aromatic protons; the para-trifluoromethyl group deshields adjacent protons (δ ~7.5–8.0 ppm).

- NMR : Distinct signals for -CF₃ (δ ~-60 ppm) and fluorine substituents (δ ~-110 ppm) confirm substitution patterns .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- X-ray Crystallography : Resolve steric interactions between iodine and trifluoromethyl groups .

Advanced: How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electron-deficient carbons susceptible to nucleophilic attack. The trifluoromethyl group enhances electrophilicity at the para position .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polar aprotic solvents (DMF, DMSO) that stabilize transition states.

- Kinetic Studies : Compare calculated activation energies (ΔG‡) with experimental rate constants to validate models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately; treat with sodium thiosulfate to reduce iodine content before disposal .

- Spill Management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate solution .

Advanced: What strategies mitigate competing side-reactions during iodination?

Methodological Answer:

- Controlled Stoichiometry : Use 1.1 equivalents of iodinating agent (e.g., NIS) to prevent di-iodination.

- Temperature Modulation : Conduct reactions at 0–5°C to suppress radical pathways.

- Additive Screening : Introduce silver salts (AgOTf) to stabilize iodonium intermediates and enhance regioselectivity .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the C–I bond.

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of the trifluoromethyl group.

- Stability Assays : Monitor decomposition via HPLC every 3 months; <5% degradation indicates acceptable conditions .

Advanced: Can this compound act as a precursor for fluorinated liquid crystals?

Methodological Answer:

- Mesogen Synthesis : Couple the iodine substituent with alkenes via Heck reactions to extend conjugation.

- Phase Behavior Analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to assess nematic/smectic transitions.

- Dielectric Properties : Measure permittivity (ε) and conductivity (σ) to evaluate suitability for display applications .

Basic: What are the challenges in achieving high purity (>98%)?

Methodological Answer:

- Chromatography Optimization : Use gradient elution (hexane → ethyl acetate) on silica gel columns.

- Recrystallization Solvents : Test mixtures of ethanol/water or dichloromethane/pentane for optimal crystal growth.

- Analytical Validation : Cross-check purity via GC-MS and elemental analysis .

Advanced: How does the iodine substituent influence 19F^{19}\text{F}19F NMR chemical shifts?

Methodological Answer:

- Through-Space Effects : The iodine’s electronegativity induces deshielding of nearby fluorine atoms, shifting signals upfield by 2–5 ppm.

- Spin-Spin Coupling : Observe coupling between trifluoromethyl and fluorine substituents (~2–3 Hz).

- Computational Validation : Compare experimental shifts with GIAO-DFT calculations (B3LYP/6-311+G(d)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.